molecular formula C9H7N3O B1323281 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 896717-66-1

1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1323281
M. Wt: 173.17 g/mol
InChI Key: AWTKXJUKCIXCBQ-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

A mixture of 2-bromopyridine (3.4 mmol), 3-pyrazolecarboxaldehyde (3.2 mmol), and potassium carbonate (3.4 mmol) in anhydrous DMF (6 mL) was heated to 120° C. for 24 h. The reaction was cooled to RT, diluted with water, and extracted with EtOAc (3 x). The organic layers were combined and dried (Na2SO4), filtered, and concentrated. The title compound was obtained upon purification (SGC using EtOAc:hexanes gradient eluant from 0% to 100% EtOAc).
Quantity
3.4 mmol
Type
reactant
Reaction Step One
Quantity
3.2 mmol
Type
reactant
Reaction Step One
Quantity
3.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]1[CH:12]=[CH:11][C:10](C=O)=[N:9]1.[C:15](=O)([O-])[O-:16].[K+].[K+]>CN(C=O)C.O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:9]1[CH:10]=[C:11]([CH:15]=[O:16])[CH:12]=[N:8]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.4 mmol
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
3.2 mmol
Type
reactant
Smiles
N1N=C(C=C1)C=O
Name
Quantity
3.4 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3 x)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1N=CC(=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.